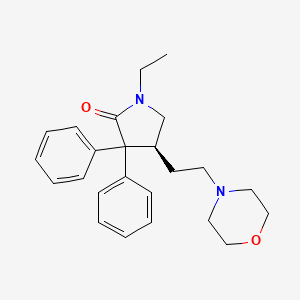

(S)-doxapram

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-doxapram is the (S)-enantiomer of doxapram. It is an enantiomer of a (R)-doxapram.

生物活性

(S)-Doxapram is a compound primarily recognized for its role as a respiratory stimulant and its interaction with various ion channels. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on specific ion channels, and relevant case studies.

This compound functions primarily as a stimulant for respiratory activity by inhibiting potassium channels, particularly the TASK-3 (TWIK-related acid-sensitive K+ channel) family. Research indicates that doxapram binds to the intracellular pore region of these channels, leading to their inhibition and subsequent stimulation of respiratory drive .

Potassium Channel Interaction

Doxapram's action on potassium channels is significant in various physiological contexts:

- TASK-1 and TASK-3 Channels : Studies have shown that doxapram inhibits TASK-3, which is crucial for maintaining resting membrane potential in neurons and muscle cells. This inhibition leads to depolarization and increased excitability of these cells .

- K2P Channels : Doxapram has been identified as a blocker of K2P channels, which are implicated in various cardiac functions. For instance, in studies using Drosophila models, doxapram's effect on heart rate was observed, where it decreased heart rates under certain concentrations .

Effects on Heart Rate

A notable study examined the impact of this compound on heart rates in Drosophila larvae. The findings indicated:

- Heart Rate Modulation : At a concentration of 0.5 mM, doxapram significantly depressed heart rates within five minutes. Higher concentrations (5 mM) resulted in immediate decreases in heart rate .

- pH Sensitivity : The study also highlighted the interaction between pH levels and heart rate modulation by doxapram. A decrease in pH from 7.1 to 6.5 increased heart rates, while an increase to 7.5 decreased them .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored extensively:

- Absorption and Distribution : Following administration, doxapram is rapidly absorbed and distributed throughout the body. Its effects can be observed within minutes due to its quick onset of action .

- Metabolism : Doxapram undergoes hepatic metabolism with a significant portion being excreted unchanged in urine. This profile is critical for understanding dosing regimens in clinical settings .

Clinical Applications

Doxapram has been utilized in various clinical scenarios:

- Apnea of Prematurity : It has been used effectively as a treatment for apnea in premature infants who are unresponsive to methylxanthines .

- Acute Drug Poisoning : Doxapram has demonstrated efficacy as a respiratory stimulant in cases of acute drug poisoning, supporting respiratory function during critical periods post-overdose .

Comparative Studies

A comparative analysis of doxapram's effectiveness against other respiratory stimulants reveals its unique position:

| Compound | Mechanism | Clinical Use |

|---|---|---|

| This compound | K+ channel inhibition | Apnea of prematurity |

| Methylxanthines | Phosphodiesterase inhibition | General respiratory stimulation |

| PKTHPP | TASK channel inhibition | Experimental models |

属性

CAS 编号 |

179915-80-1 |

|---|---|

分子式 |

C24H30N2O2 |

分子量 |

378.5 g/mol |

IUPAC 名称 |

(4S)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one |

InChI |

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m1/s1 |

InChI 键 |

XFDJYSQDBULQSI-JOCHJYFZSA-N |

SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

手性 SMILES |

CCN1C[C@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

规范 SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。